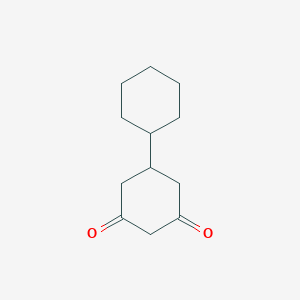

5-Cyclohexylcyclohexane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Cyclohexylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclic diketones It is characterized by the presence of two ketone groups on a cyclohexane ring, with an additional cyclohexyl group attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylcyclohexane-1,3-dione typically involves the reaction of cyclohexanone with cyclohexylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like copper(II) chloride to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclohexylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

5-Cyclohexylcyclohexane-1,3-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Cyclohexylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5,5-Dimethylcyclohexane-1,3-dione: Another cyclic diketone with similar chemical properties but different substituents.

Cyclohexane-1,3-dione: The parent compound without any substituents.

2,2-Dimethylcyclohexane-1,3-dione: A derivative with different substituents on the cyclohexane ring.

Uniqueness: 5-Cyclohexylcyclohexane-1,3-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Biologische Aktivität

5-Cyclohexylcyclohexane-1,3-dione is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives, including this compound, have been explored for their inhibitory effects on various cancer cell lines. Research indicates that these compounds can inhibit the growth of non-small cell lung cancer (NSCLC) and other malignancies through their action on receptor tyrosine kinases and other molecular targets.

The biological activity of this compound is largely attributed to its structural properties that allow it to interact with specific proteins involved in cancer progression. The compound has shown potential as an inhibitor of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis. In vitro studies have demonstrated that derivatives of cyclohexane-1,3-dione can exhibit cytotoxic effects against several cancer cell lines:

- Non-Small Cell Lung Cancer (H460 and A549)

- Colorectal Cancer (HT29)

- Gastric Carcinoma (MKN-45)

- Malignant Glioma (U87MG)

- Hepatocellular Carcinoma (SMMC-7721)

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis has been performed to elucidate the relationship between the chemical structure of cyclohexane-1,3-dione derivatives and their biological activity. This analysis revealed that specific substitutions on the cyclohexane ring significantly influence the inhibitory potency against cancer cell lines. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.2 | H460 |

| Compound A | 10.4 | A549 |

| Compound B | 8.7 | HT29 |

The data indicates that variations in the aliphatic side chains and functional groups can enhance or diminish the anticancer activity of these compounds.

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of cyclohexane-1,3-dione derivatives and evaluated their anticancer properties through both in silico and in vitro methods. The study highlighted that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 20 µM. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Inhibition of Receptor Tyrosine Kinases

Another study focused on the ability of these compounds to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2. The results demonstrated that several derivatives could effectively block these pathways, which are crucial for tumor angiogenesis and growth .

Pharmacokinetics and Drug-Like Properties

Despite the promising biological activity observed in vitro, further studies are necessary to evaluate the pharmacokinetic properties of this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation to determine its viability as a therapeutic agent.

Eigenschaften

IUPAC Name |

5-cyclohexylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h9-10H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYBPPUTWMUXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(=O)CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615809 |

Source

|

| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17844-66-5 |

Source

|

| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.